Fmoc-L-Lys(Acryloyl)-OH
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Overview
Description
Fmoc-L-Lys(Acryloyl)-OH is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-L-Lys(Acryloyl)-OH is primarily used in the synthesis of peptides . The primary targets of this compound are the amino groups in peptide chains, where it acts as a protective group during peptide synthesis .
Mode of Action
This compound interacts with its targets by attaching to the amino groups of peptide chains during the synthesis process . This interaction protects these groups from unwanted reactions, ensuring that the peptide chain is formed correctly .
Biochemical Pathways
This compound affects the peptide synthesis pathway. It is involved in the formation of peptide bonds, which are crucial for creating the peptide chain . The downstream effects include the successful synthesis of the desired peptide.
Pharmacokinetics
Its role in peptide synthesis can impact the bioavailability of the resulting peptides, as the structure and sequence of a peptide can influence its absorption and distribution .
Result of Action
The molecular effect of this compound’s action is the formation of peptide chains with the correct sequence and structure . On a cellular level, these peptides can then perform a variety of functions depending on their specific structure and sequence .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other chemicals in the reaction mixture can also impact the effectiveness of this compound in peptide synthesis .
Future Directions
The future directions of Fmoc-L-Lys(Acryloyl)-OH could involve its use in the synthesis of more complex peptides and proteins . Its ability to incorporate an acrylamide moiety into peptides and further modify the acryloyl residue using various reactions makes it a valuable tool in peptide and protein synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-L-Lys(Acryloyl)-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide synthesis. In Fmoc solid-phase peptide synthesis, the Fmoc group is used as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-2-22(27)25-14-8-7-13-21(23(28)29)26-24(30)31-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h2-6,9-12,20-21H,1,7-8,13-15H2,(H,25,27)(H,26,30)(H,28,29)/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDAXYNHIPZWMC-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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